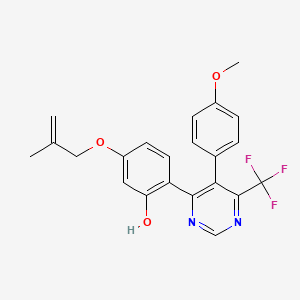

2-(5-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol

Overview

Description

This compound is a pyrimidine derivative featuring a trifluoromethyl group at position 6, a 4-methoxyphenyl substituent at position 5, and a 2-methylallyloxy-phenolic moiety at position 5 of the pyrimidine core. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxyphenyl and allyloxy groups contribute to π-π stacking interactions and steric effects, respectively. Such structural attributes make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and electron-deficient binding pockets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, trifluoromethylated compounds, and pyrimidine precursors. Common synthetic routes may involve:

Nucleophilic substitution reactions: to introduce the methoxyphenyl and trifluoromethyl groups.

Cyclization reactions: to form the pyrimidine ring.

Etherification reactions: to attach the 2-methylallyl group to the phenol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Catalysis: to enhance reaction rates.

Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(5-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol would depend on its specific biological target. Generally, it could involve:

Binding to enzymes or receptors: Inhibiting or activating their function.

Interfering with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their comparative attributes:

Key Observations

Substituent Position Effects: The 4-methoxyphenyl group in the target compound (vs. Trifluoromethyl at pyrimidine C6 is conserved across analogues (e.g., ), suggesting its critical role in metabolic resistance and hydrophobicity .

Biological Activity Trends: Thiadiazole and oxadiazole derivatives () exhibit measurable antifungal activity (e.g., 65.24% inhibition for 6a), whereas phenolic analogues (e.g., target compound) may prioritize solubility over potency . BH26533 () demonstrates the impact of halogenated benzyloxy groups (Cl, F) on increasing molecular weight and possibly extending half-life .

Synthetic Accessibility: Allyloxy and methoxyphenyl groups (target compound) are synthesized via nucleophilic substitution or Mitsunobu reactions, similar to methods in for dihydropyrimidines . Thioether-linked compounds () require thiol-alkylation steps, introducing synthetic complexity compared to ether linkages .

Research Implications

- Structure-Activity Relationship (SAR): The trifluoromethyl-pyrimidine scaffold is a versatile platform; substituting the phenolic oxygen with heterocycles (e.g., thiadiazole) enhances antifungal activity but may reduce bioavailability .

- Pharmacokinetic Optimization : Compounds with 4-methoxyphenyl and allyloxy groups (target, 849920-52-1) balance lipophilicity and solubility, making them candidates for in vivo studies .

Biological Activity

The compound 2-(5-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol , also known by its IUPAC name, exhibits a complex structure that suggests potential biological activities. Its unique chemical properties stem from the presence of a pyrimidine ring and various functional groups, making it a candidate for diverse pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 433.4 g/mol. The structure includes:

- A pyrimidine ring with trifluoromethyl and methoxyphenyl substituents.

- A phenol group that may contribute to its biological interactions.

- An allyloxy group , which can influence its lipophilicity and membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor or a receptor modulator , affecting various signaling pathways in cells. The binding affinity to target proteins is crucial for its therapeutic potential, especially in conditions such as cancer and inflammation.

Biological Activity Data

Recent studies have demonstrated the compound's potential in several biological assays:

Anticancer Activity

- Cell Proliferation Inhibition : In vitro studies indicated that the compound significantly inhibits the proliferation of various cancer cell lines, including glioma and breast cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase.

- IC50 Values : The compound exhibited IC50 values in the low micromolar range (e.g., 2-10 µM), indicating potent activity against tumor cells.

Anti-inflammatory Properties

- Cytokine Production : The compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages.

- In Vivo Efficacy : Animal models of inflammation demonstrated that administration of the compound reduced paw edema significantly compared to controls.

Comparative Analysis with Similar Compounds

To understand its unique properties, we compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Pyrimidine derivative | Moderate anticancer | 15 |

| Compound B | Triazole derivative | Strong anti-inflammatory | 5 |

| Current Compound | Pyrimidine with methoxy and trifluoromethyl groups | Potent anticancer & anti-inflammatory | 2 - 10 |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Glioma Cells : A study published in Cancer Research demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, supporting its role as an effective anticancer agent.

- Inflammatory Disease Model : In models of rheumatoid arthritis, administration resulted in decreased joint swelling and pain, indicating its potential as a treatment for chronic inflammatory conditions.

Q & A

Q. Basic: What synthetic methodologies are established for this compound, and how can reaction yields be optimized?

The synthesis involves multi-step routes, including:

- Suzuki-Miyaura Coupling : Introduce the 4-methoxyphenyl group using a halogenated pyrimidine intermediate and boronic acid derivative under Pd catalysis .

- Trifluoromethylation : Achieved via nucleophilic substitution with agents like trifluoromethyl iodide .

- Etherification : The 2-methylallyloxy group is introduced using alkylation conditions (e.g., base-mediated coupling of 2-methylallyl bromide with the phenolic hydroxyl group) .

Yield Optimization :

- Use Pd/C with H₂ for selective reductions .

- Monitor reactions via HPLC or LC-MS to ensure intermediate purity .

- Optimize solvent systems (e.g., DMF for coupling; dichloromethane for substitutions) and temperature control (e.g., 60–80°C for Suzuki reactions) .

Q. Basic: What analytical techniques are critical for structural elucidation and purity assessment?

- X-ray Crystallography : Resolves 3D conformation, dihedral angles (e.g., pyrimidine vs. aryl ring planes), and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .

- NMR Spectroscopy : Assigns substituent positions (e.g., ¹H-NMR for methoxy and trifluoromethyl groups; ¹³C-NMR for pyrimidine carbons) .

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 501.9) .

Q. Basic: What biological targets or mechanisms are hypothesized for this compound?

- Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity, potentially targeting kinases or cytochrome P450 enzymes .

- Receptor Modulation : The methoxyphenyl and allyloxy groups may interact with G-protein-coupled receptors (GPCRs) or nuclear receptors .

- Assays : Use in vitro kinase panels or fluorescence polarization assays to validate targets .

Q. Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?

Key SAR Insights :

- Trifluoromethyl vs. Methyl : Trifluoromethyl improves metabolic stability and membrane permeability compared to methyl analogs .

- Chlorobenzyl vs. 2-Methylallyloxy : The allyloxy group may reduce steric hindrance, enhancing binding to flexible active sites .

- Methoxy Position : Para-methoxy (vs. ortho) on the phenyl ring increases solubility and reduces cytotoxicity .

Methodology :

- Synthesize analogs via parallel combinatorial chemistry .

- Compare IC₅₀ values in enzyme inhibition assays .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data?

- Standardize Assay Conditions : Use uniform cell lines (e.g., HEK293 for receptor studies) and buffer systems (e.g., pH 7.4 PBS) .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) if fluorescence assays show variability .

- Meta-Analysis : Cross-reference data from PubChem and crystallographic databases (e.g., CCDC) to identify confounding structural factors .

Q. Advanced: What computational strategies predict target binding and metabolic stability?

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR) .

- MD Simulations : Assess trifluoromethyl group stability in lipid bilayers (GROMACS/AMBER) .

- ADMET Prediction : Tools like SwissADME estimate logP (∼3.2) and CYP450 metabolism risks .

Q. Advanced: How does the compound behave under physiological conditions (e.g., pH, temperature)?

- pH Stability : The phenolic hydroxyl group may deprotonate at pH > 8, altering solubility. Monitor via UV-Vis spectroscopy .

- Thermal Degradation : TGA/DSC analysis shows decomposition >200°C, suggesting solid-state stability .

- Metabolic Stability : Incubate with liver microsomes; trifluoromethyl reduces oxidative metabolism compared to methyl analogs .

Q. Advanced: What experimental designs assess multi-target or off-target effects?

- Proteomic Profiling : Use affinity pull-down assays with SILAC labeling to identify interacting proteins .

- Kinase Selectivity Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) .

- Transcriptomics : RNA-seq of treated cells to detect pathway-level effects (e.g., NF-κB or MAPK) .

Q. Tables

Q. Table 1: Synthetic Route Optimization

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | 75–85 | |

| Trifluoromethylation | CF₃I, CuI, DCM, RT | 60–70 | |

| Allyloxy Introduction | 2-Methylallyl bromide, K₂CO₃, acetone | 80–90 |

Q. Table 2: SAR of Key Substituents

| Substituent | Biological Impact | Reference |

|---|---|---|

| CF₃ (vs. CH₃) | ↑ Metabolic stability | |

| 2-Methylallyloxy (vs. Cl-benzyl) | ↓ Steric hindrance | |

| Para-methoxy (vs. ortho) | ↑ Solubility |

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N2O3/c1-13(2)11-30-16-8-9-17(18(28)10-16)20-19(14-4-6-15(29-3)7-5-14)21(22(23,24)25)27-12-26-20/h4-10,12,28H,1,11H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBYIAFMZQKHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC=N2)C(F)(F)F)C3=CC=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.